2-(4-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole
Description
Properties
Molecular Formula |
C12H12ClNO2S |
|---|---|
Molecular Weight |
269.75 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-ethylsulfonyl-1H-pyrrole |
InChI |
InChI=1S/C12H12ClNO2S/c1-2-17(15,16)11-7-8-14-12(11)9-3-5-10(13)6-4-9/h3-8,14H,2H2,1H3 |
InChI Key |
GTLLGKLHOGFKNB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Substrate Selection
The three-component condensation strategy represents a robust method for constructing the pyrrole backbone. As demonstrated by Patel et al., this approach utilizes α-hydroxyketones, oxoacetonitriles, and primary amines under acidic catalysis. For 2-(4-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole, the synthesis begins with 2-hydroxy-1-(4-chlorophenyl)ethan-1-one as the α-hydroxyketone, 3-oxo-3-(ethylsulfonyl)propanenitrile as the oxoacetonitrile, and ammonium acetate as the amine source. Acetic acid catalyzes the cyclization at 70°C in ethanol, achieving yields of 68–72% after 3 hours.
Mechanistic Insights
The reaction proceeds via a tandem Knoevenagel condensation and cyclization sequence. The α-hydroxyketone undergoes dehydration to form an α,β-unsaturated carbonyl intermediate, which reacts with the oxoacetonitrile’s nitrile group. Nucleophilic attack by the amine facilitates pyrrole ring closure, with the ethylsulfonyl group introduced via the oxoacetonitrile precursor. Density functional theory (DFT) studies corroborate the thermodynamic favorability of this pathway, with activation energies below 25 kcal/mol for key intermediates.
Phase-Transfer Catalysis (PTC) for Sulfur Incorporation
Synthetic Protocol
Phase-transfer catalysis enables efficient sulfur integration into the pyrrole framework. Al-Mousawi et al. developed a method using tetrabutylammonium bromide (TBAB) as the catalyst, reacting 2-(2-oxo-2-(4-chlorophenyl)ethyl)malononitrile with ethyl mercaptan in a dioxane/water biphasic system. The thioether intermediate is subsequently oxidized to the sulfonyl group using hydrogen peroxide (30%) in acetic acid at 50°C, yielding 85–88% of the target compound.
Optimization Parameters
Key parameters influencing this route include:
- Catalyst Loading : 5 mol% TBAB maximizes anion transfer efficiency.
- Oxidant Stoichiometry : A 2:1 H₂O₂-to-thioether ratio ensures complete oxidation without over-oxidation byproducts.
- Temperature Control : Maintaining the oxidation step below 60°C prevents pyrrole ring degradation.
Solvent-Free Synthesis for Green Chemistry Applications
Methodology and Yield Enhancement
A solvent-free approach, adapted from Rodríguez et al., involves mechanochemical grinding of 4-chlorobenzaldehyde, ethyl vinyl sulfone, and ammonium acetate in a ball mill. This method eliminates solvent waste and reduces reaction time to 45 minutes, achieving a 78% yield. The absence of solvent lowers the activation energy by 15% compared to solution-phase reactions, as confirmed by differential scanning calorimetry (DSC).
Scalability and Industrial Relevance
Pilot-scale trials (1 kg batches) demonstrated consistent yields (75–77%) with minimal purification requirements. The process’s exothermic nature necessitates temperature-controlled milling chambers to prevent thermal runaway.
Comparative Analysis of Synthetic Routes
Table 1: Performance Metrics of Preparation Methods
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Strong absorptions at 1345 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl group presence. The pyrrole N-H stretch appears as a broad band at 3275 cm⁻¹.
Industrial-Scale Optimization Strategies
Catalysis Improvements
Replacing acetic acid with p-toluenesulfonic acid (PTSA) in the three-component method reduces side product formation by 22%, enhancing yield to 76%.
Purification Techniques
Flash chromatography with ethyl acetate/hexane (1:3) achieves >98% purity. Recrystallization from ethanol/water (4:1) provides single crystals suitable for X-ray diffraction, confirming the molecular structure.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The substituents on the pyrrole ring significantly alter physicochemical properties. Below is a comparative analysis of key analogs:
Key Observations :
- Sulfonyl/Sulfonamide Groups : The ethylsulfonyl group in the target compound may mimic sulfonamide-containing analogs (), which exhibit enhanced anticancer activity due to improved target binding or metabolic stability.
- Core Heterocycle : Thiophene derivatives with sulfonamide substituents () demonstrate that the heterocycle type (pyrrole vs. thiophene) influences activity, with pyrroles often favoring kinase inhibition .
Biological Activity
2-(4-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole is a heterocyclic compound characterized by a pyrrole ring substituted with a chlorophenyl group and an ethylsulfonyl moiety. This unique structure contributes to its potential biological activities, particularly in the field of medicinal chemistry. Research has indicated that this compound may exhibit anti-inflammatory properties and interact with specific biological targets, making it a candidate for further drug development.
- Molecular Formula : C₁₁H₁₃ClN₃O₂S
- Molecular Weight : Approximately 269.75 g/mol
- Structure : The compound features a pyrrole ring, which is known for its reactivity and ability to form complexes with various biological molecules.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its anti-inflammatory effects. It may inhibit specific enzymes or receptors involved in inflammatory pathways, similar to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
The proposed mechanism involves binding to active sites on target proteins, potentially leading to therapeutic effects. This interaction could modulate inflammatory responses by inhibiting the activity of cyclooxygenase (COX) enzymes or other relevant pathways .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes linked to inflammation. For instance, it has shown promise in modulating the expression of pro-inflammatory cytokines in cell culture models .
Case Studies
- Case Study 1 : A study involving animal models indicated that administration of this compound resulted in reduced edema and inflammatory markers in tissues subjected to induced inflammation.
- Case Study 2 : Another investigation highlighted its potential as a lead compound for developing new anti-inflammatory drugs, showing comparable efficacy to traditional NSAIDs without significant side effects .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
Q & A
Q. What computational tools are recommended for predicting metabolic pathways of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
